molecular formula C9H10N2O3 B14315967 2-Oxopropyl pyridin-4-ylcarbamate CAS No. 114216-63-6

2-Oxopropyl pyridin-4-ylcarbamate

Cat. No.: B14315967
CAS No.: 114216-63-6
M. Wt: 194.19 g/mol
InChI Key: SPQBZDLDOAVJBT-UHFFFAOYSA-N
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Description

2-Oxopropyl pyridin-4-ylcarbamate (CAS: 114216-63-6) is a carbamate derivative featuring a pyridin-4-yl group linked to a 2-oxopropyl chain.

Properties

CAS No.

114216-63-6

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-oxopropyl N-pyridin-4-ylcarbamate

InChI

InChI=1S/C9H10N2O3/c1-7(12)6-14-9(13)11-8-2-4-10-5-3-8/h2-5H,6H2,1H3,(H,10,11,13)

InChI Key

SPQBZDLDOAVJBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC(=O)NC1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxopropyl pyridin-4-ylcarbamate typically involves the reaction of pyridine derivatives with carbamoylating agents. One common method involves the reaction of pyridine-4-ylamine with 2-oxopropyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of 2-Oxopropyl pyridin-4-ylcarbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxopropyl pyridin-4-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxopropyl pyridin-4-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxopropyl pyridin-4-ylcarbamate involves its interaction with specific molecular targets. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This interaction can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit high structural similarity to 2-oxopropyl pyridin-4-ylcarbamate, as determined by molecular similarity algorithms (Table 1):

Table 1: Structurally Similar Carbamate Derivatives

Compound Name CAS Number Similarity Score Key Structural Differences
2-Methoxyethyl pyridin-4-ylcarbamate 117652-48-9 0.98 Methoxyethyl chain replaces oxopropyl
Unidentified carbamate derivative 98400-69-2 0.92 Undisclosed substituent variations
Unidentified carbamate derivative 79546-31-9 0.89 Undisclosed substituent variations

Key Observations :

  • 2-Methoxyethyl pyridin-4-ylcarbamate (similarity score 0.98) is nearly identical, differing only in the substitution of the 2-oxopropyl group with a methoxyethyl chain. This minor alteration likely impacts polarity and metabolic stability .
  • Lower-similarity compounds (e.g., 0.89) may feature variations in the carbamate backbone or pyridine substituents, which could influence binding affinity or pharmacokinetics.

Functional Group Comparisons

2-Oxopropyl-Containing Compounds
  • Adamantyl-2-oxopropyl benzoates (e.g., compounds 2a–2r ): These derivatives exhibit strong antioxidant and anti-inflammatory activities. The adamantyl group induces a synclinal conformation, enhancing radical scavenging efficiency (e.g., 2q and 2r showed IC₅₀ values < 50 μM in hydrogen peroxide scavenging assays). The 2-oxopropyl group in these compounds likely contributes to conformational flexibility and intermolecular interactions .
  • 15,20-Dehydro-3α-(2-oxopropyl) coronaridine: A monoterpenoid indole alkaloid isolated from Catharanthus roseus, this compound shares the 2-oxopropyl group but incorporates a complex ibogan-type skeleton. Its bioactivity (unreported here) is hypothesized to differ significantly due to the fused indole system and stereochemistry .
Pyridine-Containing Carbamates
  • The thietane ring in this compound may enhance metabolic resistance compared to pyridine-based analogs .

Physicochemical and Spectroscopic Comparisons

  • 8α-(2-oxopropyl)-erythraline : A natural alkaloid with a 2-oxopropyl chain, this compound displays distinct UV (λmax 201, 238, 289 nm) and IR (1712 cm⁻¹, C=O stretch) profiles. Its NMR data (δC 174.0 for methoxycarbonyl) highlight electronic differences compared to simpler carbamates .
  • 2-Oxopropyl pyridin-4-ylcarbamate : Expected to exhibit similar carbonyl IR stretches (~1710–1730 cm⁻¹) and pyridine-related UV absorbance (~260–290 nm), though experimental data is needed for confirmation.

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